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Compound of Interest

Compound Name: 1-Phenyl-1-hexanol

Cat. No.: B1583550

Authored for researchers, scientists, and drug development professionals, this in-depth
technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-
hexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This guide details the experimental protocols for acquiring this data and presents
the information in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 1-Phenyl-1-hexanol.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1-Phenyl-1-hexanol exhibits characteristic signals corresponding to
the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform
(CDCIs) at 400 MHz, is presented in Table 1.
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Aromatic (o-, m-
7.40 - 7.35 m - 4H

protons)

Aromatic (p-
7.32-7.28 m - 1H

proton)
4.72 — 4.66 m - 1H CH-OH
1.88-1.68 m - 3H CHz, OH
1.50-1.39 m - 1H CH:
1.33 dd 5.0, 3.8 5H CHz, CHs
0.90 t 7.0 3H CHs

Table 1: *H NMR Data for 1-Phenyl-1-hexanol.

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

data for 1-Phenyl-1-hexanol, acquired in CDCIs at 101 MHz, is summarized in Table 2.
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Chemical Shift (6) ppm Carbon Type
144.9 Quaternary Aromatic
128.4 Aromatic CH
127.5 Aromatic CH
125.9 Aromatic CH
74.7 CH-OH

39.1 CH2

31.7 CH2

255 CH:

22.6 CH2

14.0 CHs

Table 2: 13C NMR Data for 1-Phenyl-1-hexanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Phenyl-1-hexanol shows characteristic absorption bands for the hydroxyl and
aromatic groups. The key IR absorption data is presented in Table 3.

Wavenumber ) . ) .
Intensity Functional Group Vibration Mode
(cm™)
~3400 Strong, Broad O-H Stretching
3100-3000 Medium C-H Aromatic Stretching
3000-2850 Strong C-H Aliphatic Stretching
) Aromatic Ring

1600-1450 Medium-Weak c=C )

Stretching
1260-1050 Strong C-O Stretching
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Table 3: Key IR Absorption Bands for 1-Phenyl-1-hexanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (El) mass spectrum of 1-Phenyl-1-hexanol does not
typically show a strong molecular ion peak due to facile fragmentation. The major fragments
observed are summarized in Table 4.

m/z Relative Intensity Proposed Fragment
107 High [C7H70O]* / [CeH11]*

79 Medium [CeH7]+

77 Medium [CeHs]*

Table 4: Major Mass Spectral Fragments of 1-Phenyl-1-hexanol.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the
stable oxonium ion formed by alpha-cleavage, or a tropylium-like cation. The peak at m/z 79
can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at
m/z 77 corresponds to the phenyl cation.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
in this guide.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 1-Phenyl-1-hexanol in 0.6-0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.

e If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
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H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

Process the data by applying Fourier transformation, phase correction, and baseline
correction.

Reference the spectrum to the residual solvent peak (CHCIs at 7.26 ppm) or the internal
standard (TMS at 0 ppm).

13C NMR Acquisition:

Use the same sample prepared for *H NMR.
Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g.,
1024 or more) due to the low natural abundance of *3C.

Process the data similarly to the *H NMR spectrum and reference it to the solvent peak
(CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:
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o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.
e Place a small drop of neat 1-Phenyl-1-hexanol directly onto the center of the ATR crystal.
e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

e Prepare a dilute solution of 1-Phenyl-1-hexanol (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness).

e Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,
then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g.,
250 °C) to ensure good separation.

Mass Spectrometry (MS) Conditions:

 lonization Mode: Electron lonization (El) at 70 eV.
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e Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

e lon Source Temperature: Typically around 230 °C.

o Transfer Line Temperature: Typically around 280 °C.

Data Analysis:

« ldentify the peak corresponding to 1-Phenyl-1-hexanol in the total ion chromatogram (TIC).
o Extract the mass spectrum for that peak.

e Analyze the fragmentation pattern to identify the molecular ion (if present) and major
fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like 1-
Phenyl-1-hexanol is illustrated in the following diagram.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1583550?utm_src=pdf-body
https://www.benchchem.com/product/b1583550?utm_src=pdf-body
https://www.benchchem.com/product/b1583550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1-Phenyl-1-hexanol

Data Acqs 'isition

FTIR Spectrometer

A\

NMR Spectrometer M
Raw Data

)/
/ FID ; Interferogram TIC & Mass Spectra

Data Proceiiing

\
Fourier Transform, Fourier Transform, Peak Integration,
Phasing, Baseline Correction Background Subtraction Library Search

Data Analysis & Interpretation

\ 4

A \4
Strgﬁtéﬁcglugrﬂ?tgon: Functional GroupT Molecular Weight & T
Coupling Constants Identification Fragmentation Pattern

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis of an organic compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1583550#spectroscopic-data-for-1-phenyl-1-hexanol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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